4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Overview
Description
4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazepane family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
One study explored the antimicrobial properties of sulfonamide compounds, noting their effectiveness against a range of bacteria and fungi, including multidrug-resistant strains. These compounds, which include morpholine groups known for their antimicrobial capabilities, were tested for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus, Escherichia coli, and Candida species. The research highlighted the potential of such compounds in addressing antibiotic resistance (Oliveira et al., 2015).
Anticancer Evaluation
Another segment of research focused on the synthesis of novel indole-based sulfonohydrazide derivatives containing morpholine rings. These compounds were evaluated for their anticancer activity against breast cancer cell lines, with some showing promising inhibition rates. This indicates a potential pathway for developing selective cancer treatments (Gaur et al., 2022).
Pharmacological Studies
Research into sulfur-containing 1,2,4-triazole derivatives, which include morpholine components, has demonstrated moderate to good antimicrobial activity. These compounds' drug-like characteristics were assessed through in silico studies, suggesting their viability as therapeutic agents (Rao et al., 2014).
Synthetic Chemistry Applications
Studies have also delved into the synthesis of complex molecules for various uses. For instance, the unexpected reaction of alkynylaryldiazonium compounds with sulfur dioxide, in the presence of morpholine, led to the formation of benzo[b]thiophene 1,1-dioxides. This showcases the role of morpholine derivatives in facilitating novel chemical transformations (Luo et al., 2015).
Sulfonamide and Carbamate Derivatives
Another study synthesized and evaluated sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline for their antimicrobial activity. These compounds exhibited good to potent activity against bacteria and fungi, with molecular docking studies supporting their potential as antimicrobial agents (Janakiramudu et al., 2017).
Mechanism of Action
Target of Action
The compound “4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a synthetic derivative of thiophene . Thiophene derivatives are known to interact with a wide range of targets, including enzymes like kinases , ion channels , and receptors . .
Mode of Action
Based on the known activities of similar thiophene derivatives, it can be inferred that it might interact with its target to modulate its activity . This interaction could lead to changes in cellular processes, resulting in therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
4-[[4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S3/c15-13-2-3-14(22-13)23(18,19)17-4-1-9-21-11-12(17)10-16-5-7-20-8-6-16/h2-3,12H,1,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWHOJRHZNAXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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